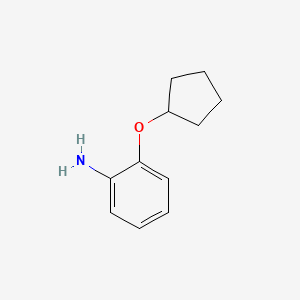

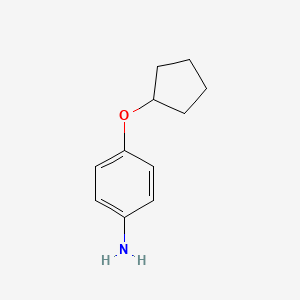

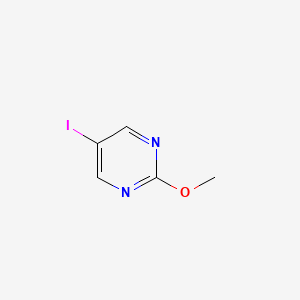

![molecular formula C11H15N3OS B1277615 2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇 CAS No. 883545-62-8](/img/structure/B1277615.png)

2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol” is a complex organic molecule that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen . It’s an important pharmacophore in drug discovery and development processes . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles . For instance, new amino methyl-thiazole hybrids were synthesized by the reaction of a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3- ( (2- (Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, were reported. Its molecular weight is 258.4 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .科学研究应用

Antimicrobial Applications

Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Research indicates that thiazole derivatives can be potent against strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli .

Anticancer and Cytotoxic Activities

The structural similarity of the compound to other thiazole derivatives suggests potential anticancer applications. Thiazole compounds have been synthesized and shown to exhibit cytotoxicity against human tumor cell lines, including prostate cancer . This compound could be investigated for its antitumor properties and effectiveness in cancer treatment protocols.

Antifungal Applications

Thiazoles also display significant antifungal activities. The compound could be tested against fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae, which are common pathogens affecting agriculture and human health .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This compound could be part of new pharmaceutical formulations aimed at treating inflammatory diseases and pain management .

Neuroprotective Effects

Given the biological activity of thiazole derivatives, there’s potential for neuroprotective applications. This could include the synthesis of neurotransmitters or the development of drugs to treat neurodegenerative diseases .

Agricultural Chemicals

Thiazole derivatives are used in agrochemicals due to their biological activities. The compound could be utilized in the development of new pesticides or fungicides, contributing to crop protection and yield improvement .

安全和危害

未来方向

Due to the valuable biological effects of thiazole and its derivatives, there is a wide interest in the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

属性

IUPAC Name |

2-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-7-5-9(8(2)14(7)3-4-15)10-6-16-11(12)13-10/h5-6,15H,3-4H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHMUGZRACLQRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCO)C)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

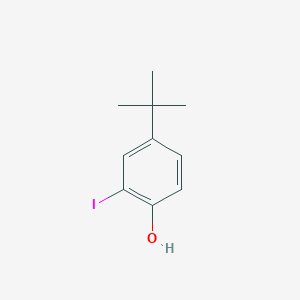

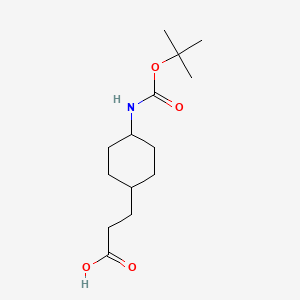

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

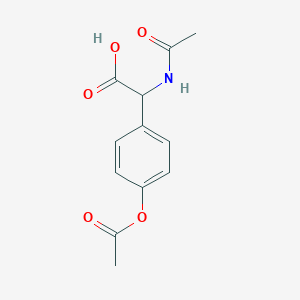

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

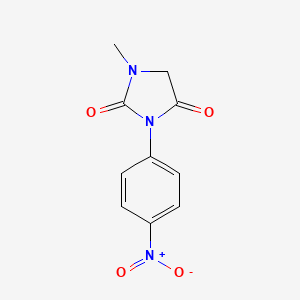

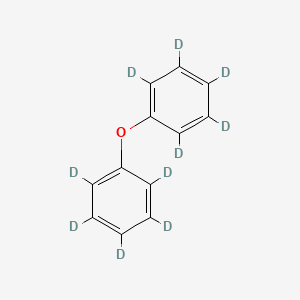

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)